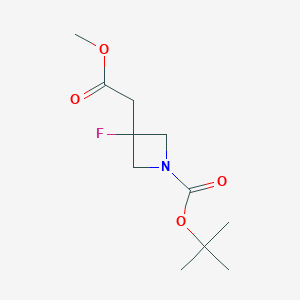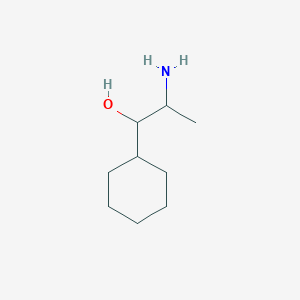
tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is an organic compound that combines the attributes of a piperidine ring with a fluoro and hydroxymethyl substituent. These unique chemical groups impart specific properties and reactivities that make this compound valuable in various fields, from medicinal chemistry to industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate generally begins with piperidine. The hydroxymethyl and fluoro groups are introduced using specific reagents such as fluoroalkanes and formylating agents under controlled conditions to maintain stereochemistry.
Industrial Production Methods: On an industrial scale, the synthesis involves multi-step processes that use automated reactors and precise conditions to ensure high yields and purity. Common methods include catalytic hydrogenation and high-pressure conditions to introduce the required functional groups efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: Producing ketones or carboxylic acids.
Reduction: Converting the hydroxyl group to hydrogen or other substituents.
Substitution: Reacting the fluoro or hydroxymethyl group with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides in polar aprotic solvents.
Major Products: The reactions produce a variety of major products, depending on the reaction type, such as fluoro-ketones, fluorinated alcohols, or substituted piperidines.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, it is used as a building block for constructing more complex molecules. Its fluorine atom makes it valuable for fluorination reactions, leading to products with enhanced metabolic stability.
Biology: This compound serves as a precursor for designing enzyme inhibitors, aiding in the study of enzyme mechanisms and interactions.
Medicine: It is involved in developing pharmaceuticals, especially in the design of drugs targeting the central nervous system due to its ability to cross the blood-brain barrier.
Industry: It finds application in producing specialty chemicals, polymers, and materials that require precise functional group placements.
Mecanismo De Acción
When compared with other piperidine derivatives like (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate stands out due to its specific functional groups which provide unique chemical reactivity and biological activity.
Comparación Con Compuestos Similares
3-hydroxy-4-fluoro-3-(hydroxymethyl)piperidine
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
3-fluoro-4-hydroxypiperidine
These compounds share a piperidine backbone but differ in the position or nature of substituents, leading to variations in their chemical and biological behaviors.
Conclusion
Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a versatile compound with significant applications across chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and serve as a crucial building block for more complex molecules, making it a valuable asset in scientific research and industrial production.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOPNYILDXCBJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)





![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)
![N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2897863.png)
![N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2897864.png)
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)


